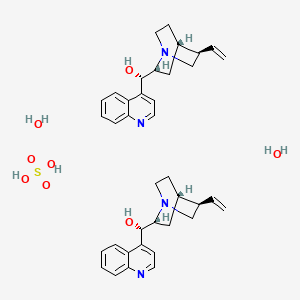

Cinchonine sulfate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cinchonine sulfate dihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 722.90 g/mol . It appears as a white to light yellow powder or crystalline solid and is known for its high purity, typically exceeding 98% . The compound is derived from cinchonine, an alkaloid obtained from the bark of the Cinchona tree, which has historically been used for its medicinal properties, particularly in treating malaria.

Cinchonine sulfate dihydrate exhibits several biological activities. It has been studied for its antimalarial properties, acting as a competitive inhibitor of heme polymerization in Plasmodium species, the causative agents of malaria . Furthermore, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology . The compound is also noted for its effects on the central nervous system and may influence neurotransmitter systems.

The synthesis of cinchonine sulfate dihydrate typically involves the following methods:

- Extraction from Cinchona Bark: The primary method involves extracting cinchonine from the bark of Cinchona trees using solvents like ethanol or methanol. The extracted alkaloid is then reacted with sulfuric acid to form cinchonine sulfate.

- Neutralization Reaction: In laboratory settings, cinchonine can be neutralized with sulfuric acid in a controlled environment to produce cinchonine sulfate dihydrate. This process often requires careful monitoring of pH and temperature to ensure optimal yield.

- Crystallization: Following synthesis, the product can be purified through recrystallization from suitable solvents, yielding pure cinchonine sulfate dihydrate.

Cinchonine sulfate dihydrate has several applications across various fields:

- Pharmaceuticals: Used primarily as an antimalarial agent and in formulations targeting cancer treatment.

- Research: Employed in pharmacological studies due to its biological activity against specific diseases.

- Chemical Industry: Utilized as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Research on interaction studies involving cinchonine sulfate dihydrate has revealed its potential synergistic effects when combined with other chemotherapeutic agents. For instance, studies have indicated that when used alongside cyclophosphamide or doxorubicin, cinchonine enhances the efficacy of these drugs against certain cancer types . Additionally, its interactions with various ion channels and receptors highlight its role in modulating physiological responses.

Cinchonine sulfate dihydrate shares similarities with other alkaloids and their sulfates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cinchonidine sulfate dihydrate | Similar antimalarial properties; derived from Cinchona | |

| Quinine sulfate | Well-known antimalarial; more potent than cinchonine | |

| Morphine sulfate | Opioid analgesic; different therapeutic use |

Uniqueness of Cinchonine Sulfate Dihydrate

Cinchonine sulfate dihydrate is unique due to its specific structure that allows it to exhibit distinct biological activities compared to similar compounds. Its effectiveness as an antimalarial agent is notable, especially when considering its mechanism of action against malaria parasites. Additionally, its potential applications in oncology further differentiate it from other alkaloids that may not share such versatility in therapeutic use.